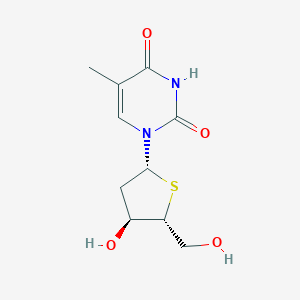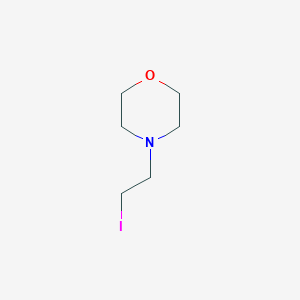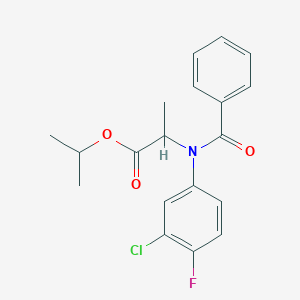
(2-Mercaptopyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Mercaptopyridin-3-yl)methanol is an organosulfur compound derived from pyridine It is characterized by the presence of a mercapto group (-SH) attached to the second position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Mercaptopyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia. This method is preferred due to its efficiency and the high yield of the desired product . Another approach involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups to enhance reaction efficiency and safety. This method allows for the production of the compound in a greener and more cost-effective manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Mercaptopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Reduction: Reduction of disulfides back to thiols can be achieved using hydride reagents.
Substitution: The mercapto group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve halogenated compounds and base catalysts.
Major Products:
Oxidation: 2,2’-Dipyridyl disulfide.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Mercaptopyridin-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Mercaptopyridin-3-yl)methanol involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying redox biology and enzyme regulation .
Comparaison Avec Des Composés Similaires
2-Mercaptopyridine: Shares the mercapto group but lacks the hydroxymethyl group.
2-Mercaptopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
4-Mercaptopyridine: The mercapto group is attached to the fourth position of the pyridine ring.
Uniqueness: (2-Mercaptopyridin-3-yl)methanol is unique due to the presence of both the mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPACUCVFGQCMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)






